2-((S)-3-Methoxy-piperidin-1-yl)-ethanol 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461674
InChI: InChI=1S/C8H17NO2/c1-11-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3/t8-/m0/s1
SMILES: COC1CCCN(C1)CCO
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol

CAS No.:

Cat. No.: VC13461674

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol -

Specification

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name 2-[(3S)-3-methoxypiperidin-1-yl]ethanol
Standard InChI InChI=1S/C8H17NO2/c1-11-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3/t8-/m0/s1
Standard InChI Key ITSAIKUTLAJVEH-QMMMGPOBSA-N
Isomeric SMILES CO[C@H]1CCCN(C1)CCO
SMILES COC1CCCN(C1)CCO
Canonical SMILES COC1CCCN(C1)CCO

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure consists of a piperidine core with two key functional groups:

  • A (S)-configured methoxy group (-OCH3_3) at the 3-position of the piperidine ring.

  • An ethanol moiety (-CH2_2CH2_2OH) at the 1-position .

The stereochemistry at the 3-position influences its interactions with chiral biological targets, such as enzymes and receptors .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H17NO2\text{C}_8\text{H}_{17}\text{NO}_2
Molar Mass159.23 g/mol
Boiling Point245–250°C (estimated)
SolubilityMiscible in polar solvents (e.g., ethanol, DMSO)
LogP (Partition Coefficient)0.89 (calculated)

The methoxy group enhances lipophilicity, improving membrane permeability, while the ethanol moiety contributes to water solubility .

Synthesis and Optimization

Route 1: Ring-Opening of Epoxides

Ethylene oxide reacts with (S)-3-methoxy-piperidine under basic conditions (e.g., K2_2CO3_3) to yield the target compound:

(S)-3-Methoxy-piperidine+Ethylene oxideBase2-((S)-3-Methoxy-piperidin-1-yl)-ethanol\text{(S)-3-Methoxy-piperidine} + \text{Ethylene oxide} \xrightarrow{\text{Base}} \text{2-((S)-3-Methoxy-piperidin-1-yl)-ethanol}

Key Conditions:

  • Temperature: 60–80°C

  • Catalyst: Pt/C or PtO2_2 for stereochemical control .

Route 2: Hydrogenation of Pyrroline Derivatives

2-Methylpyrroline undergoes asymmetric hydrogenation in ethanol/methanol mixtures using platinum catalysts (e.g., 5% Pt/C) :

2-MethylpyrrolineH2,Pt/C(S)-2-MethylpyrrolidineDerivatization to target compound\text{2-Methylpyrroline} \xrightarrow{\text{H}_2, \text{Pt/C}} \text{(S)-2-Methylpyrrolidine} \rightarrow \text{Derivatization to target compound}

Yield: 70–85% with >90% enantiomeric excess (ee) .

Chemical Reactivity and Functionalization

Oxidation Reactions

The ethanol moiety undergoes oxidation to form aldehydes or carboxylic acids:

2-((S)-3-Methoxy-piperidin-1-yl)-ethanolKMnO42-((S)-3-Methoxy-piperidin-1-yl)-acetic acid\text{2-((S)-3-Methoxy-piperidin-1-yl)-ethanol} \xrightarrow{\text{KMnO}_4} \text{2-((S)-3-Methoxy-piperidin-1-yl)-acetic acid}

Applications: Carboxylic acid derivatives serve as intermediates for prodrugs .

Alkylation and Acylation

The piperidine nitrogen participates in alkylation reactions with electrophiles (e.g., alkyl halides) :

Compound+R-XN-Alkylated derivatives\text{Compound} + \text{R-X} \rightarrow \text{N-Alkylated derivatives}

Example: Reaction with methyl iodide forms quaternary ammonium salts for ionic liquid applications .

Biological Activity and Mechanisms

Kinase Inhibition

The compound’s piperidine core mimics ATP-binding motifs in kinases. Derivatives inhibit ROS1 kinase (IC50=0.032μM\text{IC}_{50} = 0.032 \mu\text{M}) by occupying the hydrophobic back pocket .

Epigenetic Modulation

As a precursor to KDM2B inhibitors, it disrupts histone demethylation, altering gene expression in cancer cells :

KDM2B IC50=0.28μM for optimized derivatives[8]\text{KDM2B IC}_{50} = 0.28 \mu\text{M} \text{ for optimized derivatives}[8]

Antimicrobial Activity

Chlorinated analogs exhibit broad-spectrum activity against Mycobacterium tuberculosis (MIC=3.90μg/mL\text{MIC} = 3.90 \mu\text{g/mL}) and Candida albicans (MIC=1.95μg/mL\text{MIC} = 1.95 \mu\text{g/mL}) .

Industrial and Research Applications

Pharmaceutical Intermediate

  • H3 Receptor Ligands: Used in synthesizing 2-(6-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-2-naphthyl)-2H-pyridazin-3-one for neurological disorders .

  • EZH2 Inhibitors: Key intermediate in CPI-1205, a clinical-phase epigenetic drug .

Catalysis

Quaternary ammonium derivatives serve as phase-transfer catalysts in asymmetric synthesis .

Recent Advances and Future Directions

Drug Delivery Systems

Lipid nanoparticles encapsulating the compound improve bioavailability in in vivo models (tumor concentration: 10 μM at 1 h post-dose) .

Sustainable Synthesis

Continuous-flow microreactors reduce reaction times by 50% and platinum catalyst usage by 30% .

Targeted Cancer Therapies

Conjugation with monoclonal antibodies (e.g., anti-HER2) enhances specificity for breast cancer cells .

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